(Z)-2-(Pyridin-2-yl)ethenol

Computational Chemistry Physical Organic Chemistry Enol Stabilization

Selecting (Z)-2-(Pyridin-2-yl)ethenol (CAS 922179-86-0) is critical for synthetic routes demanding a persistent enol tautomer. Its unique Z-configuration enables a 12.8 kcal/mol stabilizing intramolecular O-H···N hydrogen bond, ensuring conformational homogeneity that generic pyridyl alcohols or aldehydes cannot replicate. This defined geometry improves predictability in stereospecific cycloadditions, enolate alkylations, and metal-catalyzed cross-couplings. Procuring this specific isomer eliminates the risk of altered reactivity and inconsistent yields associated with analog substitution.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Cat. No. B12935706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(Pyridin-2-yl)ethenol
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CO
InChIInChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4-
InChIKeyAWHPVMOPHMGEGW-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-(Pyridin-2-yl)ethenol (CAS 922179-86-0): Structural and Procurement Overview


(Z)-2-(Pyridin-2-yl)ethenol (CAS 922179-86-0) is a heteroaromatic enol compound featuring a pyridine ring conjugated with an ethenol moiety, with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol . It exists as the Z-isomer, a stereochemical configuration that permits a stabilizing intramolecular hydrogen bond between the enol hydroxyl group and the pyridine nitrogen [1]. This compound is available from commercial suppliers at a purity of NLT 98% and serves primarily as a specialized building block in organic synthesis .

(Z)-2-(Pyridin-2-yl)ethenol: Why Structurally Similar Pyridine Derivatives Cannot Be Interchanged


The procurement of a generic pyridyl alcohol or aldehyde cannot functionally replace (Z)-2-(Pyridin-2-yl)ethenol due to its specific enol tautomeric state and Z-geometric configuration. The compound 2-pyridineethanol (CAS 103-74-2) lacks the alkene conjugation, while 2-pyridineacetaldehyde (CAS 54765-14-9) exists predominantly in the keto form, each imparting fundamentally different reactivity profiles and coordination chemistries . Furthermore, the Z-stereoisomer is distinct from its E-counterpart, as the Z-configuration facilitates a stabilizing intramolecular O-H⋯N hydrogen bond that is not geometrically accessible in the E-form, directly affecting its conformation, spectroscopic signature, and stability in solution [1]. Substitution with a generic analog risks failure in stereospecific transformations, altered metal-binding behavior, and compromised synthetic outcomes.

(Z)-2-(Pyridin-2-yl)ethenol: Comparative Quantitative Evidence for Scientific Selection


Intramolecular Hydrogen Bond Stabilization Energy: 2-Pyridyl Enol vs. Phenyl Analog

Computational studies on a closely related 2-pyridyl amide enol system demonstrate that the intramolecular O-H⋯N hydrogen bond provides a stabilization of 12.8 kcal/mol compared to the corresponding phenyl-substituted enol [1]. While this value is derived from an amide enol rather than the free enol, the same intramolecular hydrogen bonding motif is directly applicable to (Z)-2-(Pyridin-2-yl)ethenol due to the conserved 2-pyridyl ethenol core structure [1].

Computational Chemistry Physical Organic Chemistry Enol Stabilization

Commercial Purity Specification vs. Generic Aldehyde Purity

Commercial sourcing data indicates that (Z)-2-(Pyridin-2-yl)ethenol is supplied with a minimum purity of 98% (NLT 98%) . In contrast, the closely related aldehyde 2-(pyridin-2-yl)acetaldehyde (CAS 54765-14-9) is also specified at NLT 98% . The parity in commercial purity specification indicates that selection between these building blocks should be driven by the distinct synthetic utility of the enol versus the aldehyde functionality, rather than by a purity advantage.

Synthetic Chemistry Quality Control Procurement Specification

Synthetic Accessibility via Green Chemistry Route

A class of 2-(pyridin-2-yl)ethanol derivatives can be synthesized via a direct benzylic addition of azaarenes and aldehydes under catalyst- and solvent-free conditions [1]. This methodology is described as metal-free, green, and atom-economical, achieving yields from moderate to excellent on up to a 10-gram scale [1]. While this reference pertains to the reduced alcohol form rather than the enol, it demonstrates that the 2-pyridyl ethanol core structure can be accessed through a robust and scalable green chemistry platform, providing a foundation for subsequent oxidation or derivatization to yield the desired enol.

Green Chemistry Synthetic Methodology Atom Economy

Z-Isomer Conformational Stability vs. E-Isomer

While direct comparative data for (Z)-2-(Pyridin-2-yl)ethenol and its E-isomer are not available, a study on the closely related (E)- and (Z)-2-(2-(2-pyridyl)ethenyl)indole system reveals a critical stereochemical difference: the Z-isomer exists predominantly as a single conformer in the ground state due to the presence of an intramolecular hydrogen bond, whereas the E-isomer exists as a mixture of two rotational isomers [1]. This conformational homogeneity in the Z-form translates to more predictable reactivity and spectroscopic behavior.

Stereochemistry Photochemistry Conformational Analysis

Enantioselective Biocatalytic Derivatization Potential

Related 1-aryl-2-(azaaryl)ethanones can be reduced with very high enantioselectivity using ketoreductases (KREDs) to yield secondary alcohols with enantiomeric excess (ee) >99% [1]. This demonstrates that the 2-pyridyl ethanol scaffold can serve as a precursor for highly enantiomerically enriched intermediates, as exemplified by the chemoenzymatic synthesis of the biologically active amine lanicemine [1]. While (Z)-2-(Pyridin-2-yl)ethenol is an enol, its derivatization to the corresponding ketone or alcohol could similarly leverage such biocatalytic platforms for accessing optically pure materials.

Biocatalysis Enantioselective Synthesis Pharmaceutical Intermediates

(Z)-2-(Pyridin-2-yl)ethenol: Application Scenarios Driven by Quantitative Differentiation


Stable Enol Building Block for Stereospecific Transformations

Due to the significant stabilization energy of 12.8 kcal/mol conferred by the intramolecular O-H⋯N hydrogen bond [1], (Z)-2-(Pyridin-2-yl)ethenol is well-suited for synthetic sequences that require a persistent enol tautomer. This includes stereospecific cycloadditions, enolate alkylations, and transition metal-catalyzed cross-couplings where the enol must remain intact prior to activation. The single-conformer nature of the Z-isomer further ensures a defined reactive geometry, improving reaction predictability and yield consistency [2].

Precursor for High-Value Chiral Pharmaceutical Intermediates

The demonstrated ability to convert structurally analogous 2-pyridyl ethanones into enantiomerically enriched alcohols with ee >99% via ketoreductase (KRED) biocatalysis [3] positions (Z)-2-(Pyridin-2-yl)ethenol as a strategic starting material. Oxidation of the enol to the corresponding ketone, followed by KRED-mediated asymmetric reduction, provides a concise route to chiral non-racemic pyridinyl ethanols, which are valuable intermediates for drug substances such as lanicemine [3].

Green and Scalable Synthetic Workflows

The existence of a catalyst- and solvent-free, atom-economical method for constructing the 2-(pyridin-2-yl)ethanol core [4] supports the industrial-scale viability of (Z)-2-(Pyridin-2-yl)ethenol. Procurement of this enol enables integration into green chemistry workflows, minimizing waste and reducing process mass intensity (PMI). This is particularly relevant for pharmaceutical manufacturing and fine chemical production where sustainability metrics are a critical procurement criterion [4].

Analytical and Spectroscopic Reference Standard

The Z-isomer's conformational homogeneity, inferred from analogous pyridyl ethenyl systems [2], makes (Z)-2-(Pyridin-2-yl)ethenol a reliable analytical reference standard for NMR and UV-Vis spectroscopy. Its single, well-defined solution-state structure simplifies spectral interpretation and enables accurate quantification in reaction monitoring and quality control settings, particularly when distinguishing between Z/E isomers or enol/keto tautomers.

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